Dehydropachymic acid

Vue d'ensemble

Description

Dehydropachymic acid is a bioactive triterpenoid compound primarily found in the sclerotia of the fungus Poria cocos. This compound has garnered significant interest due to its various pharmacological properties, including anti-inflammatory and anti-melanogenic activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydropachymic acid can be synthesized through the extraction and purification from the sclerotia of Poria cocos. The process involves several steps:

Extraction: The sclerotia are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like chloroform or methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cultivation of Poria cocos, followed by extraction and purification processes similar to those used in laboratory settings. Advances in fermentation technology have also enabled the production of this compound from fermented mycelia of Poria cocos .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydropachymic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its bioactivity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Chloroform, methanol, and ethyl acetate are commonly used solvents in these reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of dehydropachymic acid. Research indicates that this compound can induce apoptosis in cancer cells, particularly prostate cancer cells. A study demonstrated that this compound from Poria cocos effectively inhibited cell proliferation and induced cell death through the modulation of apoptotic pathways . The identification of triterpene acids, including this compound, in Poria cocos suggests a promising avenue for high-throughput screening in anti-cancer drug discovery .

Neuroprotective Effects

This compound has shown significant neuroprotective effects, particularly in models of Alzheimer's disease. In vitro studies indicated that this compound could effectively clear amyloid-beta (Aβ) accumulation in neuronal cells impaired by bafilomycin A1. The mechanism involves restoring lysosomal function and autophagic flux, which are critical for cellular homeostasis and neuroprotection . These findings suggest its potential as a therapeutic agent for Alzheimer's disease by mitigating neurodegeneration.

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. In silico studies revealed that this compound establishes stable hydrogen bonds with key residues in the tyrosinase active site, indicating its potential as an anti-melanogenic agent . The binding energy calculations further support its efficacy as a competitive inhibitor, making it a candidate for skin-whitening formulations.

Pharmacokinetic Profile

Pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound exhibited favorable pharmacokinetic characteristics, including adequate stability and low toxicity profiles, which are essential for its development as a therapeutic agent . These properties enhance its viability for clinical applications.

Other Therapeutic Applications

Beyond cancer and neuroprotection, this compound has been implicated in various other therapeutic areas:

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Summary Table of Applications

Mécanisme D'action

Dehydropachymic acid exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) pathway.

Anti-melanogenic Activity: this compound inhibits tyrosinase, an enzyme crucial for melanin synthesis, thereby reducing melanin production.

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparaison Avec Des Composés Similaires

Dehydropachymic acid is structurally similar to other triterpenoid acids found in Poria cocos, such as:

Pachymic Acid: Similar in structure but differs in the presence of additional hydroxyl groups.

Dehydrotumulosic Acid: Another triterpenoid with similar bioactivities but distinct structural features.

Polyporenic Acid C: Shares a similar triterpenoid backbone but has different functional groups

Uniqueness: this compound stands out due to its potent anti-inflammatory and anti-melanogenic activities, making it a valuable compound for therapeutic and cosmetic applications .

Activité Biologique

Dehydropachymic acid (DPA), a significant triterpene derived from Poria cocos, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection, anti-inflammation, and cancer treatment. This article reviews the current understanding of DPA's biological activity, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₀O₅ |

| Molecular Weight | 526.75 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 629.3 ± 55.0 °C at 760 mmHg |

| Flash Point | 192.1 ± 25.0 °C |

Neuroprotective Effects

Research indicates that DPA plays a crucial role in the autophagy-lysosome pathway (ALP), particularly in cells impaired by conditions such as Alzheimer's disease. A study demonstrated that DPA significantly decreased the accumulation of β-Amyloid (Aβ) in PC12 cells treated with bafilomycin A1, a compound known to inhibit lysosomal function. The results showed that DPA restored lysosomal acidification and improved autophagic flux, which is often disrupted in neurodegenerative diseases .

Key Findings:

- DPA reduced Aβ1-42 levels in culture medium.

- It decreased intracellular accumulation of amyloid precursor protein (APP) and Aβ1-42.

- DPA treatment resulted in a lower LC3-II/LC3-I ratio, indicating enhanced autophagic activity.

Anti-inflammatory Activity

DPA exhibits significant anti-inflammatory properties. Studies have shown that it can suppress inflammation markers in various models, including carrageenan-induced paw edema and TPA-induced dermatitis. The compound inhibits the release of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study:

In an experiment involving human pancreatic cancer cell lines (BxPc-3), DPA was part of a mixture that suppressed cell proliferation and induced cell cycle arrest at the G0/G1 phase. This effect was associated with downregulation of matrix metalloproteinase-7 (MMP-7), a protein involved in cancer invasion .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that DPA has an adequate absorption, distribution, metabolism, and excretion (ADME) profile, suggesting its potential for therapeutic applications without significant toxicity .

Pharmacokinetic Parameters:

- In vitro studies show good solubility in DMSO (5.27 mg/mL).

- The compound exhibits stability under physiological conditions.

Comparative Studies

A comparative analysis of DPA with other triterpenes from Poria cocos reveals its unique efficacy:

Propriétés

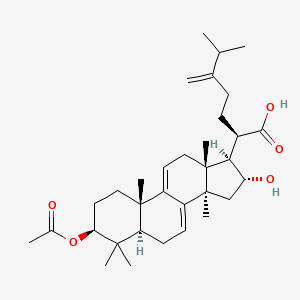

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIALJIVPUCERT-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.